molecular formula C15H10ClNO4 B14619805 (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid CAS No. 56988-13-7

(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

Cat. No.: B14619805
CAS No.: 56988-13-7
M. Wt: 303.69 g/mol
InChI Key: CKSJGADGMCUPQT-XFXZXTDPSA-N
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Description

(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural diversity make it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of both chlorophenyl and nitrophenyl groups allows for multiple modes of interaction, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorophenyl)-3-(2-aminophenyl)prop-2-enoic acid
  • (Z)-2-(2-bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
  • (Z)-2-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enoic acid

Uniqueness

(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both electron-withdrawing nitro and chloro groups, which influence its reactivity and interaction with other molecules. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

56988-13-7

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClNO4/c16-13-7-3-2-6-11(13)12(15(18)19)9-10-5-1-4-8-14(10)17(20)21/h1-9H,(H,18,19)/b12-9-

InChI Key

CKSJGADGMCUPQT-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C2=CC=CC=C2Cl)\C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C2=CC=CC=C2Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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